molecular formula C14H17N3O2 B12237747 N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12237747
M. Wt: 259.30 g/mol
InChI Key: DUPAXWHMKDYREB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the formation of the benzoxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-2-{[(2S)-2-(1,3-benzoxazol-2-yl)pyrrolidin-1-yl]carbonyl}hexyl]-N-hydroxyformamide: A compound with a similar benzoxazole and pyrrolidine structure.

    1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxylic acid: Another compound featuring the benzoxazole and pyrrolidine rings.

Uniqueness

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C14H17N3O2/c1-10(18)16(2)11-7-8-17(9-11)14-15-12-5-3-4-6-13(12)19-14/h3-6,11H,7-9H2,1-2H3

InChI Key

DUPAXWHMKDYREB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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